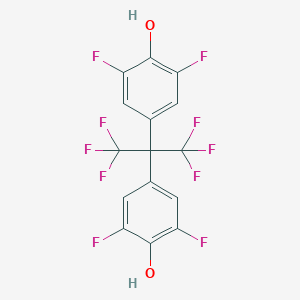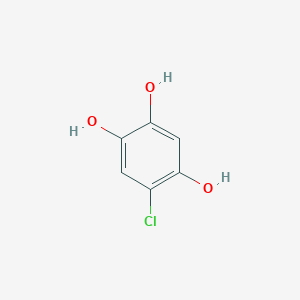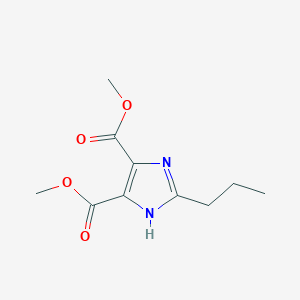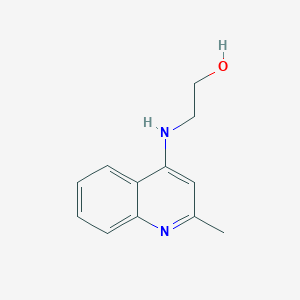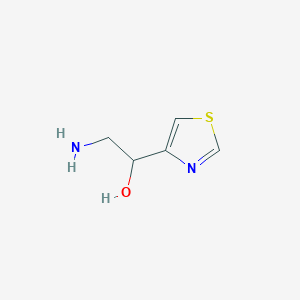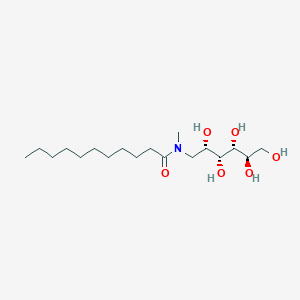
1-Deoxy-(N-methylundecanamido)-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Deoxy-(N-methylundecanamido)-D-glucitol, also known as Miglustat, is a small molecule inhibitor that has been used in the treatment of certain genetic diseases. It is a synthetic iminosugar that has been found to be effective in inhibiting glycosphingolipid biosynthesis. The molecule is a white powder and is soluble in water.
Mécanisme D'action
1-Deoxy-(N-methylundecanamido)-D-glucitol inhibits the enzyme glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, this compound reduces the accumulation of glycosphingolipids in the cells, which is the underlying cause of many genetic diseases.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glycosphingolipids in the cells, which leads to a reduction in the symptoms of genetic diseases. This compound has also been found to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Deoxy-(N-methylundecanamido)-D-glucitol has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations. It is not very soluble in organic solvents, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 1-Deoxy-(N-methylundecanamido)-D-glucitol. One area of research is the development of more potent and selective inhibitors of glucosylceramide synthase. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of viral infections. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of this compound, to better understand its efficacy and safety in different patient populations. Overall, this compound is a promising molecule with potential applications in a wide range of diseases.
Méthodes De Synthèse
1-Deoxy-(N-methylundecanamido)-D-glucitol is synthesized by a multi-step process starting with D-glucose. The synthesis involves the protection of the hydroxyl groups on the glucose molecule, followed by the formation of an amide bond with N-methylundecanamide. The final step involves the removal of the protecting groups to yield this compound.
Applications De Recherche Scientifique
1-Deoxy-(N-methylundecanamido)-D-glucitol has been extensively studied for its potential therapeutic applications in various genetic diseases such as Gaucher disease, Niemann-Pick disease, and Fabry disease. The molecule has been found to inhibit the biosynthesis of glycosphingolipids, which are involved in the pathogenesis of these diseases. This compound has also been studied for its potential use in the treatment of viral infections such as dengue fever and hepatitis C.
Propriétés
Numéro CAS |
119772-49-5 |
|---|---|
Formule moléculaire |
C18H37NO6 |
Poids moléculaire |
363.5 g/mol |
Nom IUPAC |
N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]undecanamide |
InChI |
InChI=1S/C18H37NO6/c1-3-4-5-6-7-8-9-10-11-16(23)19(2)12-14(21)17(24)18(25)15(22)13-20/h14-15,17-18,20-22,24-25H,3-13H2,1-2H3/t14-,15+,17+,18+/m0/s1 |
Clé InChI |
PGNXLDQQCINNPZ-BURFUSLBSA-N |
SMILES isomérique |
CCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O |
Autres numéros CAS |
119772-49-5 |
Synonymes |
1-deoxy-(N-methylundecanamido)-D-glucitol MEGA 11 MEGA-11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



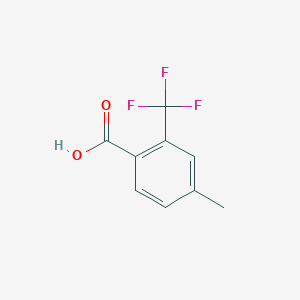
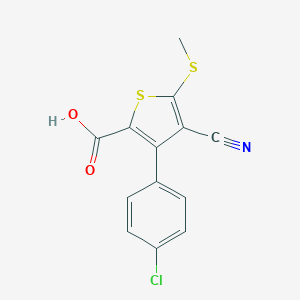
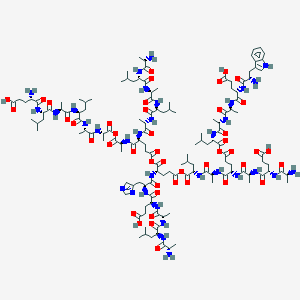
![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
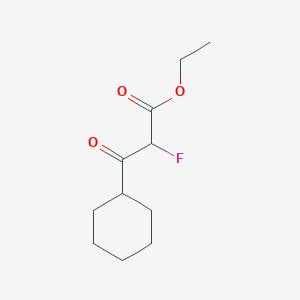
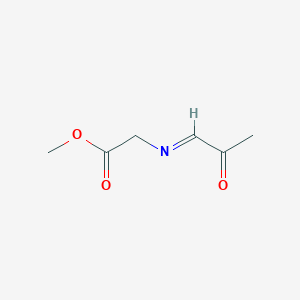
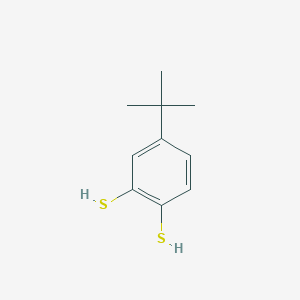
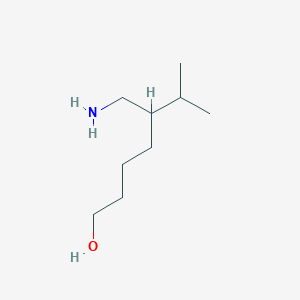
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)
